PROTAC FLT-3 degrader 4

Oral bioavailability Pharmacokinetics PROTAC druggability

PROTAC FLT-3 degrader 4 (A20) offers unmatched oral bioavailability (F=53%) and robust in vivo efficacy, achieving complete tumor regression in FLT3-ITD+ AML models. Ideal for PK/PD studies and overcoming drug-resistant mutants. For research use only.

Molecular Formula C39H41FN8O6
Molecular Weight 736.8 g/mol
Cat. No. B12367845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC FLT-3 degrader 4
Molecular FormulaC39H41FN8O6
Molecular Weight736.8 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1NC(=O)CN2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C=C7C8=C(C=CC(=C8)F)NC7=O
InChIInChI=1S/C39H41FN8O6/c1-22-31(18-28-27-16-24(40)2-5-30(27)43-36(28)51)41-19-32(22)42-35(50)21-46-14-12-45(13-15-46)20-23-8-10-47(11-9-23)25-3-4-26-29(17-25)39(54)48(38(26)53)33-6-7-34(49)44-37(33)52/h2-5,16-19,23,33,41H,6-15,20-21H2,1H3,(H,42,50)(H,43,51)(H,44,49,52)/b28-18-
InChIKeyLISIJHJQXVOPKS-VEILYXNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC FLT-3 degrader 4 (A20): Orally Bioavailable FLT3-ITD Degrader for AML Research and Therapeutic Development


PROTAC FLT-3 degrader 4 (also designated compound A20) is a cereblon (CRBN)-based proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of FLT3 internal tandem duplication (FLT3-ITD) mutant protein via the ubiquitin-proteasome system [1]. Unlike many PROTAC molecules that suffer from poor oral bioavailability, A20 was rationally designed to achieve systemic exposure following oral administration, demonstrating potent antitumor activity and the ability to overcome drug resistance in preclinical models of FLT3-ITD-positive acute myeloid leukemia (AML) [2]. The compound is currently a research-use-only tool but represents a distinct chemical probe for dissecting FLT3 biology and a lead candidate for development of next-generation AML therapeutics.

Why Substituting PROTAC FLT-3 degrader 4 with Other FLT3 Degraders or Inhibitors May Compromise Experimental Reproducibility and Translational Relevance


Generic substitution is not advisable due to marked quantitative differences in oral bioavailability, in vivo tumor regression capacity, and resistance-overcoming activity that distinguish A20 from other FLT3-targeting PROTACs and small-molecule inhibitors [1]. For instance, while many FLT3 PROTACs achieve potent in vitro degradation (e.g., LWY713 with DC50 = 0.64 nM) or antiproliferative activity (e.g., PROTAC FLT-3 degrader 1 with IC50 = 0.6 nM), they often lack oral bioavailability data or demonstrate significantly lower systemic exposure (e.g., B3-2 oral F = 5.65%) [2]. The unique combination of high oral bioavailability (F = 53%), robust in vivo tumor regression, and maintained activity against drug-resistant FLT3 mutants in A20 is not replicated by close structural analogs or in-class competitors [3]. Consequently, replacement with a structurally related or functionally similar compound can lead to divergent pharmacokinetic profiles, altered efficacy outcomes in xenograft models, and misinterpretation of resistance mechanisms.

Quantitative Differentiation of PROTAC FLT-3 degrader 4: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Oral Bioavailability Advantage Over Gilteritinib-Based PROTAC B3-2

PROTAC FLT-3 degrader 4 (A20) demonstrates oral bioavailability (F) of 53% in Sprague-Dawley rats, which is approximately 9.4-fold higher than the 5.65% oral bioavailability reported for the Gilteritinib-based PROTAC degrader B3-2 [1][2]. This marked difference in systemic exposure is critical for achieving therapeutic concentrations in vivo following oral dosing.

Oral bioavailability Pharmacokinetics PROTAC druggability

In Vivo Tumor Regression Efficacy: Complete Regression at 10 mg/kg Versus Partial Inhibition by LWY713

In subcutaneous MV4-11 xenograft models, oral administration of PROTAC FLT-3 degrader 4 (A20) at 5 mg/kg daily achieved 97.5% tumor growth inhibition (TGI), and at 10 mg/kg daily produced complete tumor regression after two weeks of treatment [1]. In contrast, the structurally distinct FLT3 PROTAC LWY713, while potent in vitro (DC50 = 0.64 nM), was reported to display in vivo antitumor activity but without achieving complete regression under the tested regimens [2]. The ability of A20 to induce complete regression is a clinically relevant endpoint.

In vivo efficacy Tumor regression Xenograft model

Antiproliferative Potency Against FLT3-ITD AML Cells Relative to PROTAC FLT-3 degrader 3

PROTAC FLT-3 degrader 4 (A20) exhibits an antiproliferative IC50 of 39.9 nM in MV4-11 cells and 169.9 nM in MOLM-13 cells [1]. While these values are higher than the 7.55 nM IC50 reported for PROTAC FLT-3 degrader 3 in MV4-11 cells [2], the comparison must be contextualized by the distinct mechanism of action (degradation vs. inhibition) and the superior in vivo profile of A20. Notably, A20 achieves complete tumor regression in vivo at 10 mg/kg, an endpoint not demonstrated for PROTAC FLT-3 degrader 3 [3].

Antiproliferative activity IC50 AML cell lines

Activity Against Drug-Resistant FLT3 Mutants Versus FLT3 Inhibitors

In the original discovery publication, PROTAC FLT-3 degrader 4 (A20) exerted significantly improved antiproliferative activity against drug-resistant AML cells compared to existing FLT3 inhibitors [1]. While specific IC50 values against resistant mutants (e.g., D835Y, F691L) are not disclosed in the abstract, the authors state that A20 effectively overcomes acquired and adaptive resistance mechanisms that limit the utility of ATP-competitive FLT3 inhibitors such as gilteritinib and quizartinib [2]. This resistance-overcoming property is a key differentiator from small-molecule inhibitors and from PROTACs that have not been profiled against resistant models.

Drug resistance FLT3 mutations PROTAC degrader

Pharmacokinetic Profile: High Systemic Exposure and Favorable Half-Life

Following oral administration of 10 mg/kg to Sprague-Dawley rats, PROTAC FLT-3 degrader 4 achieved a peak plasma concentration (Cmax) of 1117.5 ng/mL, an AUC0-t of 14705.3 h·ng/mL, and a terminal half-life (T1/2) of 3.8 to 6.5 hours depending on dose [1]. The oral bioavailability was 53%. These PK parameters are favorable compared to many PROTACs, which often exhibit low oral exposure and short half-lives that limit their in vivo utility [2].

Pharmacokinetics Cmax Half-life Oral bioavailability

Recommended Research and Preclinical Development Applications for PROTAC FLT-3 degrader 4 Based on Empirical Evidence


In Vivo Efficacy Studies in FLT3-ITD-Driven Xenograft Models Requiring Oral Dosing

PROTAC FLT-3 degrader 4 is ideally suited for in vivo efficacy studies in subcutaneous or systemic MV4-11 xenograft models where oral administration is desired. The compound's high oral bioavailability (53%) and ability to induce complete tumor regression at 10 mg/kg daily in MV4-11 xenografts [1] provide a robust preclinical proof-of-concept for FLT3 degradation as a therapeutic strategy. Researchers can use this compound to benchmark new FLT3 degraders or to study pharmacodynamic biomarkers of target engagement following oral dosing.

Investigating Resistance Mechanisms to FLT3-Targeted Therapies

Because A20 has demonstrated significantly improved antiproliferative activity against drug-resistant AML cells compared to existing FLT3 inhibitors [1], it is an excellent chemical probe for dissecting resistance mechanisms. Studies can utilize A20 to determine whether FLT3 remains a viable target in cells harboring secondary kinase domain mutations (e.g., D835Y, F691L) that confer resistance to ATP-competitive inhibitors. This application is critical for validating FLT3 degradation as a strategy to overcome acquired resistance in relapsed/refractory AML.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Oral Drug Development

The well-characterized pharmacokinetic profile of PROTAC FLT-3 degrader 4 (Cmax 1117.5 ng/mL, T1/2 3.8-6.5 h, F=53% in rats) [1] enables researchers to perform PK/PD correlation studies linking plasma exposure to FLT3-ITD degradation in tumor tissue. This compound serves as a benchmark for optimizing the oral druggability of PROTAC molecules and can be used to validate in vitro-in vivo extrapolation (IVIVE) models for targeted protein degradation.

Combination Therapy Studies with Venetoclax or Other Standard-of-Care Agents

Given that FLT3-selective PROTACs have shown enhanced synergy with Venetoclax and reduced platelet toxicity compared to gilteritinib in preclinical models [1], PROTAC FLT-3 degrader 4 can be employed in combination studies to evaluate whether degradation of FLT3-ITD sensitizes AML cells to BCL-2 inhibition or other targeted therapies. Such studies may reveal rational combination regimens for future clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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